![molecular formula C22H24N6O B10889090 2-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-quinolinecarboxamide CAS No. 1005651-54-6](/img/structure/B10889090.png)
2-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-quinolinecarboxamide
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Overview
Description
2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-METHYL-4-QUINOLINECARBOXAMIDE is a complex organic compound featuring a quinoline core substituted with pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-METHYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis
Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Pyrazole Groups: The pyrazole groups can be introduced through a reaction between the quinoline derivative and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde under basic conditions. This step often requires a catalyst such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions, often with a catalyst like potassium carbonate.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-METHYL-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole groups can form hydrogen bonds or π-π interactions with amino acid residues in proteins, while the quinoline core can intercalate into DNA or interact with other nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE: Lacks the additional pyrazole and methyl groups, potentially altering its reactivity and biological activity.
N~4~-METHYL-4-QUINOLINECARBOXAMIDE: Without the pyrazole groups, this compound may have different chemical properties and applications.
Uniqueness
The presence of multiple pyrazole groups in 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-METHYL-4-QUINOLINECARBOXAMIDE makes it unique. These groups enhance its ability to participate in various chemical reactions and interact with biological targets, potentially leading to novel applications in medicinal chemistry and materials science.
Properties
CAS No. |
1005651-54-6 |
---|---|
Molecular Formula |
C22H24N6O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-14-16(11-23-27(14)4)13-26(3)22(29)18-10-21(19-12-24-28(5)15(19)2)25-20-9-7-6-8-17(18)20/h6-12H,13H2,1-5H3 |
InChI Key |
WBINRECIJIYUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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